molecular formula C9H5ClN2O4 B13260629 7-Chloro-4-nitro-1H-indole-2-carboxylic acid

7-Chloro-4-nitro-1H-indole-2-carboxylic acid

Cat. No.: B13260629
M. Wt: 240.60 g/mol
InChI Key: UUOIYFOEPGKDDH-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-chloro-1H-indole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to maximize yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 7-chloro-4-amino-1H-indole-2-carboxylic acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 7-Chloro-4-nitro-1H-indole-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole scaffold is known to bind to multiple receptors and enzymes, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

    7-Chloro-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Nitro-1H-indole-2-carboxylic acid:

    7-Bromo-4-nitro-1H-indole-2-carboxylic acid: Similar structure with a bromo group instead of chloro, leading to variations in reactivity and biological effects.

Uniqueness: 7-Chloro-4-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

7-chloro-4-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O4/c10-5-1-2-7(12(15)16)4-3-6(9(13)14)11-8(4)5/h1-3,11H,(H,13,14)

InChI Key

UUOIYFOEPGKDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=C(N2)C(=O)O)Cl

Origin of Product

United States

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